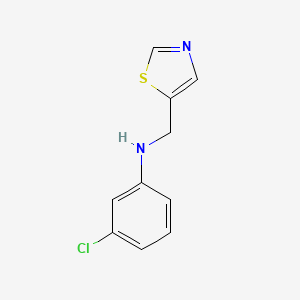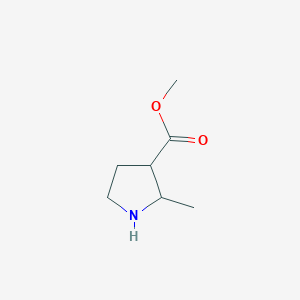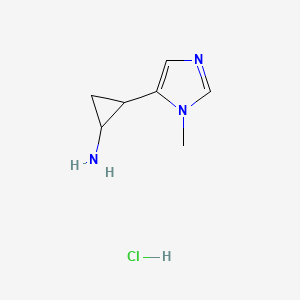
2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine hydrochloride is a compound that features a cyclopropane ring attached to an imidazole ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methylimidazole with cyclopropanecarboxylic acid derivatives under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, such as nickel, and may require specific temperatures and solvents to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring or cyclopropane ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., nickel). The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
Applications De Recherche Scientifique
2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Methyl-1H-imidazol-5-yl)acetic acid hydrochloride
- 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyclopropanamine hydrochloride
Uniqueness
2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine hydrochloride is unique due to the presence of both the cyclopropane and imidazole rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H12ClN3 |
|---|---|
Poids moléculaire |
173.64 g/mol |
Nom IUPAC |
2-(3-methylimidazol-4-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-10-4-9-3-7(10)5-2-6(5)8;/h3-6H,2,8H2,1H3;1H |
Clé InChI |
WDBBVUVJFPRFLH-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC=C1C2CC2N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


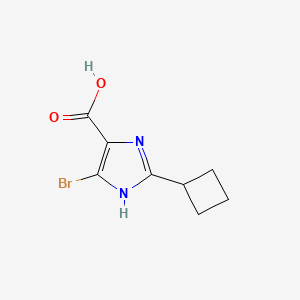
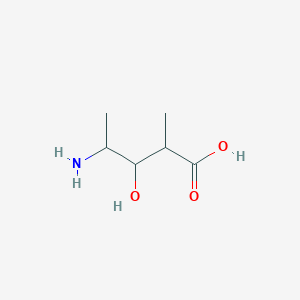
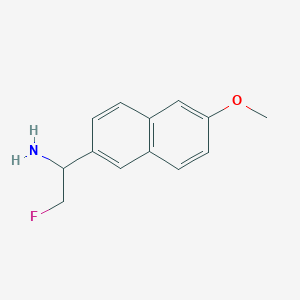
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B15271996.png)
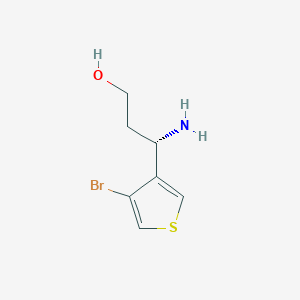
![3-Chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B15272003.png)
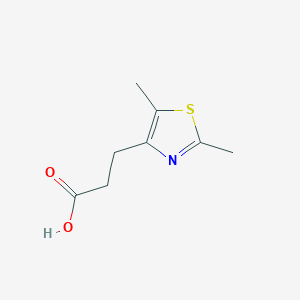
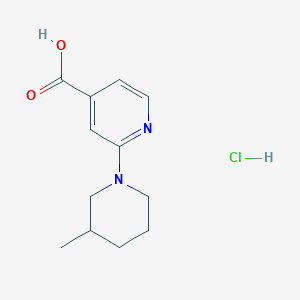
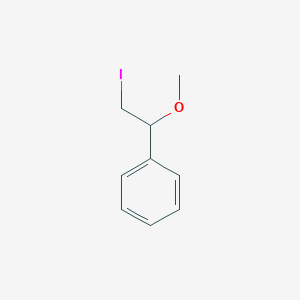

![3-Ethylimidazo[1,5-a]pyridin-7-amine](/img/structure/B15272036.png)
amine](/img/structure/B15272039.png)
